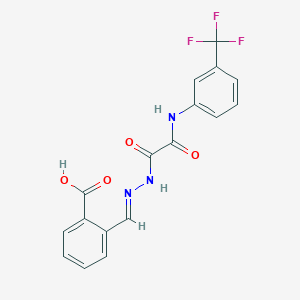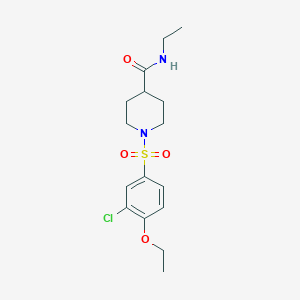
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a promising target for the treatment of B cell malignancies.
Mécanisme D'action
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide works by binding to the active site of BTK and preventing its activation by upstream signaling molecules. This leads to inhibition of downstream signaling pathways involved in B cell proliferation and survival.
Biochemical and Physiological Effects:
Inhibition of BTK by 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide leads to decreased proliferation and survival of B cells, which is particularly relevant in the context of B cell malignancies. 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide has also been shown to inhibit the production of inflammatory cytokines in B cells, which may be relevant in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying B cell signaling pathways. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide. One area of interest is its use in combination with other targeted therapies for the treatment of B cell malignancies. Another potential application is in the treatment of autoimmune diseases, where inhibition of BTK may be beneficial. Additionally, further studies are needed to understand the safety and efficacy of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide in humans, which could lead to its development as a clinical therapy.
Méthodes De Synthèse
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide involves several steps, starting with the reaction of 2,4-dimethoxybenzene with 4-(tert-butylsulfonamido)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with 3-bromo-N-(2,4-dimethoxyphenyl)propanamide in the presence of a base to form 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide.
Applications De Recherche Scientifique
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide has been extensively studied for its potential use in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2,4-dimethoxyphenyl)propanamide has demonstrated potent inhibition of BTK and has shown efficacy in inhibiting the growth of B cell tumors.
Propriétés
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(2,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-21(2,3)23-29(25,26)17-10-6-15(7-11-17)8-13-20(24)22-18-12-9-16(27-4)14-19(18)28-5/h6-7,9-12,14,23H,8,13H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRYGVAKZVUAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(2,4-dimethoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


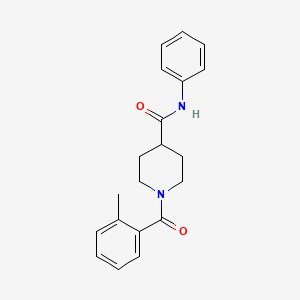
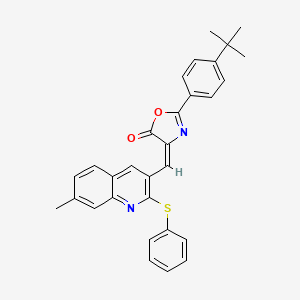
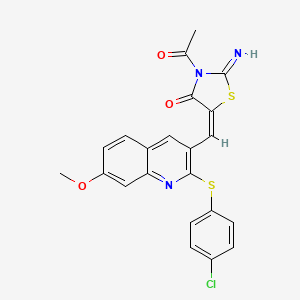
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)

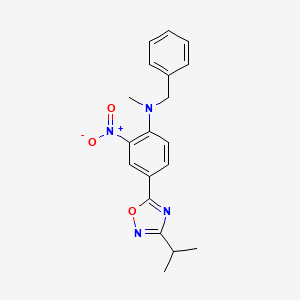
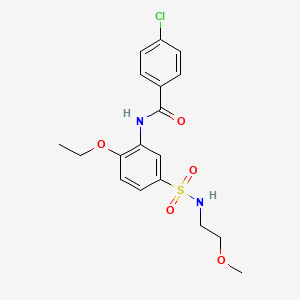
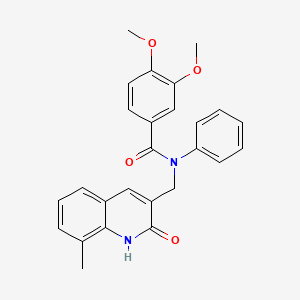
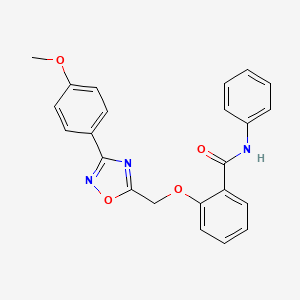
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)

